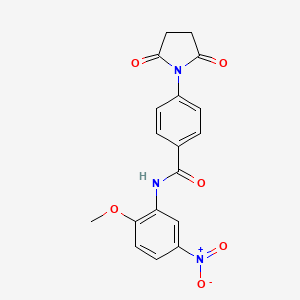

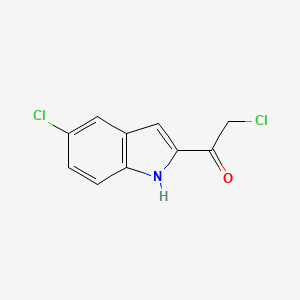

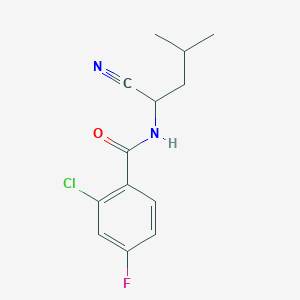

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their antimicrobial and anticancer properties. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid or its derivatives with amines. In the case of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, a new series was synthesized and evaluated for antimicrobial activities, indicating a broad spectrum of activity against various microorganisms . Although the exact synthesis of "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods, including IR, UV–Visible, 1H and 13C NMR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic transitions, and the nature of functional groups present in the compound. The presence of a nitro group and a methoxy group in the benzamide moiety can significantly influence the molecular structure and properties of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including those influenced by their substituents. The nitro group, for example, can participate in redox reactions, while the methoxy group can be involved in nucleophilic substitution reactions. The reactivity of these compounds can be further explored through computational methods such as Density Functional Theory (DFT) calculations, which can predict the behavior of molecules in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. Polymorphism, as observed in some benzamide derivatives, can also impact the physical properties, with different polymorphs exhibiting distinct thermal behaviors . The luminescent properties of some benzamide derivatives suggest potential applications in optoelectronic devices . Additionally, the antioxidant activity of these compounds can be assessed using assays such as the DPPH free radical scavenging test .

Scientific Research Applications

Synthesis Methodologies and Anticancer Evaluation

A significant aspect of the research on 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide pertains to its synthesis and potential anticancer properties. For instance, Mohan et al. (2021) demonstrated the synthesis of N-(Pyridin-3-yl)benzamide derivatives, highlighting the incorporation of methoxy and nitro groups in the benzamide moiety to enhance anticancer activity against several human cancer cell lines, including breast, lung, and prostate cancer cells. This study underscores the chemical's relevance in developing novel anticancer agents with improved efficacy Mohan, Sridhar, Laxminarayana, & Chary, 2021.

Antioxidant Activity and Neuroleptic Potential

Research by Tumosienė et al. (2019) on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, including compounds with similar structural features to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide, highlighted potent antioxidant activities. These findings contribute to the understanding of the compound's utility in combating oxidative stress-related diseases Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019. Additionally, the neuroleptic activity of benzamide derivatives, as researched by Iwanami et al. (1981), suggests the compound's potential role in treating psychosis, further expanding its therapeutic applications beyond anticancer activity Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981.

properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-27-15-7-6-13(21(25)26)10-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGIOTBQWPDMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)